Propanedial, dimethyl-
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Description
2,2-Dimethyl-1,3-propanediol is an organic compound with the linear formula (CH3)2C(CH2OH)2 . It readily absorbs moisture on exposure to air .
Synthesis Analysis
The synthesis of 1,3-propanediol can be achieved through the hydrogenation of diethyl malonate on Cu/SiO2 nanoparticles . The amount of ammonia plays a profound effect on the morphology and the dispersion of copper species . Another method involves the biological synthesis of 1,3-propanediol from glycerol using Klebsiella sp. strain YT7 and Shewanella oneidensis MR-1 .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1,3-propanediol is represented by the formula C5H12O2 . Its molecular weight is 104.15 .Chemical Reactions Analysis
The gas-phase hydrogenation of diethyl malonate to 1,3-propanediol has been studied over Cu/SiO2 nanoparticles . The reaction proceeds through sequential hydrogenation with methyl 3-hydroxypropionate as the primary product, which can be further converted into 1,3-propanediol or methyl propionate .Physical And Chemical Properties Analysis
2,2-Dimethyl-1,3-propanediol has a molecular weight of 104.15 . It readily absorbs moisture on exposure to air . It has a vapor density of 3.6 (vs air) and a vapor pressure of <0.8 mmHg at 20 °C .Safety And Hazards
Future Directions
The future directions of 2,2-Dimethyl-1,3-propanediol research could involve exploring its potential as a substitute for propylene glycol in various applications . Additionally, the increased demand for renewable fuels and the growth of the biodiesel industry have resulted in the accumulation of large quantities of crude glycerol, a by-product. This has led to research into the biotransformation of glycerol into high-value chemicals such as 1,3-propanediol .
properties
IUPAC Name |
2,2-dimethylpropanedial |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2,3-6)4-7/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBFTLCNQKKVHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152140 |
Source
|
Record name | Propanedial, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedial, dimethyl- | |
CAS RN |
1185-34-8 |
Source
|
Record name | 2,2-Dimethylpropanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedial, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedial, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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